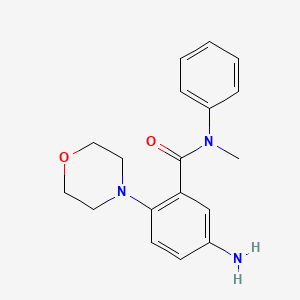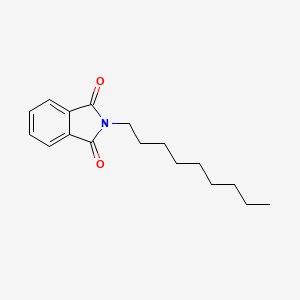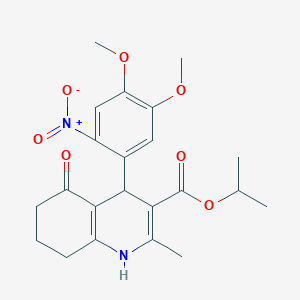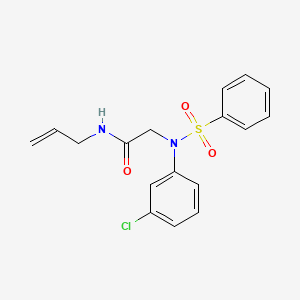
1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide, also known as ABT-639, is a potent and selective T-type calcium channel blocker. It is a promising drug candidate for the treatment of various diseases, including epilepsy, neuropathic pain, and hypertension. In
作用机制
1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide is a selective T-type calcium channel blocker. T-type calcium channels are involved in the generation and propagation of action potentials in neurons. By blocking these channels, 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide reduces neuronal excitability and may prevent the development of seizures and neuropathic pain. In addition, T-type calcium channels are also involved in the regulation of blood pressure, and blocking these channels may lower blood pressure.
Biochemical and Physiological Effects:
1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. It has also been shown to reduce pain behavior in animal models of neuropathic pain. In addition, 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide has been shown to lower blood pressure in hypertensive rats. These findings suggest that 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide may have therapeutic potential for the treatment of epilepsy, neuropathic pain, and hypertension.
实验室实验的优点和局限性
1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide is a potent and selective T-type calcium channel blocker, which makes it an ideal tool for studying the role of T-type calcium channels in various physiological and pathological processes. However, 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide has some limitations for lab experiments. For example, it is not water-soluble, which can make it difficult to administer to animals. In addition, 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide has a relatively short half-life, which can make it difficult to maintain therapeutic levels in vivo.
未来方向
There are several future directions for the study of 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide. One direction is to investigate the efficacy of 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide in clinical trials for the treatment of epilepsy, neuropathic pain, and hypertension. Another direction is to study the role of T-type calcium channels in other diseases, such as Parkinson's disease and Alzheimer's disease. Finally, it may be possible to develop more potent and selective T-type calcium channel blockers based on the structure of 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide.
合成方法
The synthesis of 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide has been described in detail in the literature. The starting material for the synthesis is 2,4-dimethoxybenzonitrile, which is converted to the corresponding acid chloride. The acid chloride is then reacted with 3-chlorobenzylamine to give the corresponding amide. Finally, the amide is converted to 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide by reaction with piperidinecarboxylic acid.
科学研究应用
1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in animal models of epilepsy and neuropathic pain. In addition, 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide has been shown to lower blood pressure in hypertensive rats. These findings suggest that 1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)-4-piperidinecarboxamide may be a promising drug candidate for the treatment of these diseases in humans.
属性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-26-18-6-7-19(20(13-18)27-2)23-21(25)16-8-10-24(11-9-16)14-15-4-3-5-17(22)12-15/h3-7,12-13,16H,8-11,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIUCMDWOJYLMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)CC3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-N-(2,4-dimethoxyphenyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS*,5S*,9aS*)-5-[5-(methoxymethyl)-2-furyl]-2-(2-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5059525.png)

![ethyl 5-{[({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]methyl}-2-furoate](/img/structure/B5059541.png)

![2-bromo-N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5059559.png)
![N-[2-(allyloxy)benzyl]-N-benzyl-1-butanamine](/img/structure/B5059563.png)
![2-hydroxy-5-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoic acid](/img/structure/B5059564.png)



![4-[2,5-dioxo-3-(4-phenyl-1-piperazinyl)-1-pyrrolidinyl]benzoic acid](/img/structure/B5059587.png)

![4-bromo-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5059598.png)
![4-[benzyl(methylsulfonyl)amino]-N-bicyclo[2.2.1]hept-2-ylbenzamide](/img/structure/B5059606.png)